Cinnamyl formate

Fragrance longevity Substantivity Perfumery formulation

Cinnamyl formate (CAS 104-65-4) is an α,β-unsaturated formate ester (C₁₀H₁₀O₂, MW 162.19) synthesized by esterification of cinnamyl alcohol with formic acid. It is classified by RIFM as a Cramer Class I (low toxicity) fragrance ingredient with a worldwide usage volume of 0.1–1 metric tonnes per annum.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 104-65-4
Cat. No. B089703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl formate
CAS104-65-4
Synonymscinnamyl formate
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC=O
InChIInChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2
InChIKeyLBHJXKYRYCUGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Formate (CAS 104-65-4): Physicochemical and Regulatory Baseline for Scientific Procurement


Cinnamyl formate (CAS 104-65-4) is an α,β-unsaturated formate ester (C₁₀H₁₀O₂, MW 162.19) synthesized by esterification of cinnamyl alcohol with formic acid [1]. It is classified by RIFM as a Cramer Class I (low toxicity) fragrance ingredient with a worldwide usage volume of 0.1–1 metric tonnes per annum [2]. The compound is a colorless to pale yellow liquid (boiling point 250–254 °C, density 1.08 g/mL at 25 °C) possessing a characteristic balsamic, fruity-floral odor with bittersweet apple-like taste [1][2]. It holds FEMA GRAS status (FEMA 2299), JECFA approval (No. 649, ADI: acceptable), FDA flavor approval (21 CFR 172.515), and CoE classification B (hydrolysis study required) [1][2].

Why Cinnamyl Formate Cannot Be Generically Substituted by Other Cinnamyl Esters or Alcohols


Cinnamyl esters and alcohols share a common phenylpropenoid backbone, yet their physicochemical properties diverge substantially due to the acyl moiety—formate (C1), acetate (C2), butyrate (C4), or hydroxyl (–OH). The formate ester uniquely combines intermediate lipophilicity (Log Kow 2.3 vs. 2.85 for cinnamyl acetate and 1.84 for cinnamyl alcohol) with 3.4-fold higher water solubility than its acetate counterpart [1]. These differences translate into measurably distinct volatility, substantivity, metabolic lability, and regulatory exposure ceilings [2]. In the RIFM safety assessment framework, cinnamyl acetate was explicitly selected as the read-across analog for cinnamyl formate across genotoxicity, repeated dose, reproductive, and skin sensitization endpoints—implicitly confirming that the two are not toxicologically interchangeable without case-by-case bridging justification [1]. Industrial users who substitute cinnamyl formate with cinnamyl acetate or cinnamyl alcohol risk non-compliance with IFRA maximum skin level restrictions and altered fragrance performance profiles.

Quantitative Differentiation Evidence for Cinnamyl Formate (CAS 104-65-4) Against Closest Analogs


Fragrance Substantivity: Cinnamyl Formate Delivers 1.97× Longer Odor Duration Than Cinnamyl Acetate

Cinnamyl formate exhibits a substantivity of 244 hours at 100% concentration, compared to 124 hours for cinnamyl acetate under the same measurement conditions [1][2]. This 120-hour (1.97-fold) advantage in odor persistence is a critical differentiator for fine fragrance and functional perfume formulations where extended dry-down performance is required.

Fragrance longevity Substantivity Perfumery formulation

IFRA Regulatory Ceiling: Cinnamyl Formate Is 62-Fold More Restricted Than Cinnamyl Acetate in Fine Fragrance

Under IFRA standards, the maximum skin level for cinnamyl formate in fine fragrance formulations is 0.01% [1][2], whereas cinnamyl acetate is permitted at 0.62% [3]. This 62-fold differential in allowable dermal exposure constitutes the single most impactful regulatory distinction between these two cinnamyl esters and directly governs their respective formulation ceilings.

Regulatory compliance IFRA standards Dermal exposure safety

Water Solubility: Cinnamyl Formate Is 3.4-Fold More Aqueous-Soluble Than Cinnamyl Acetate

Calculated water solubility for cinnamyl formate is 725.1 mg/L at 25 °C [1], compared to 212.3 mg/L for cinnamyl acetate [2]. This 3.4-fold solubility advantage arises from the smaller, more polar formate moiety (HCOO–) versus the bulkier acetate group (CH₃COO–) and directly impacts behavior in aqueous-phase product formulations.

Aqueous formulation Solubility Partitioning behavior

Volatility: Cinnamyl Formate Exhibits 2.5-Fold Higher Vapor Pressure Than Cinnamyl Acetate and 20-Fold Higher Than Cinnamyl Alcohol

Cinnamyl formate has a calculated vapor pressure of 0.02 mm Hg at 20 °C [1], compared to 0.008 mm Hg for cinnamyl acetate [2] and 0.001 mm Hg for cinnamyl alcohol [3]. The corresponding Henry's Law constants are 1.41 × 10⁻⁵ atm·m³/mol (formate) versus 1.03 × 10⁻⁵ atm·m³/mol (acetate), a 37% higher air–water partitioning coefficient [1][2].

Volatility Headspace performance Vapor pressure

Enzymatic Hydrolysis Rate: Cinnamyl Formate Is Cleaved 2.6-Fold Faster Than Cinnamyl Oleate by Pancreatic Lipase

Under identical experimental conditions using porcine pancreatic lipase, cinnamyl formate was hydrolyzed 2.6 times more rapidly than cinnamyl oleate [1]. This direct head-to-head kinetic comparison demonstrates that the formate ester's shorter acyl chain confers significantly greater susceptibility to lipase-mediated cleavage, which has implications for both metabolic clearance rate and pro-fragrance design strategies.

Metabolic lability Ester hydrolysis Enzymatic specificity

Acute Oral Toxicity: Cinnamyl Formate LD50 Is 45% Higher Than Cinnamyl Alcohol, Indicating Lower Acute Oral Hazard

The acute oral LD50 of cinnamyl formate in rats is 2.9 g/kg (95% CI: 2.38–3.54 g/kg) [1], compared to 2.0 g/kg for cinnamyl alcohol, its primary hydrolysis metabolite [2]. This 0.9 g/kg absolute increase (45% higher) places cinnamyl formate in a marginally lower acute oral hazard category relative to its parent alcohol. Both compounds exhibit comparable dermal LD50 values (>5 g/kg in rabbits) [1][2].

Acute toxicity Safety profile Oral LD50

Evidence-Backed Application Scenarios Where Cinnamyl Formate (CAS 104-65-4) Outperforms Closest Analogs


IFRA-Compliant Fine Fragrance Formulations Requiring Extended Dry-Down Longevity

Cinnamyl formate's 244-hour substantivity [1]—nearly double that of cinnamyl acetate—makes it the preferred cinnamyl ester when fragrance longevity is a primary performance target. However, formulators must strictly observe the 0.01% IFRA maximum skin level ceiling [2], which is 62-fold lower than the acetate analog. This scenario demands precision dosing: cinnamyl formate delivers extended balsamic-fruity dry-down at trace levels (≤0.01% of final product), achieving persistence that cinnamyl acetate cannot match at any IFRA-compliant concentration given its 62× higher permitted ceiling is offset by 50% lower substantivity.

Aqueous-Phase Flavor Emulsions and Beverage Flavorings

With 725.1 mg/L water solubility—3.4-fold higher than cinnamyl acetate (212.3 mg/L) [3]—cinnamyl formate partitions more favorably into aqueous phases. In beverage flavorings (FEMA GRAS, JECFA No. 649), the compound is deployed at typical maximum levels of 1.3 ppm (non-alcoholic beverages) and 9.1 ppm (frozen dairy/fruit ices) [4]. Its apple, banana, cherry, and pear flavor character at 5 ppm taste threshold [5] makes it specifically indicated for imitation banana compositions where alternative cinnamyl esters lack the required aqueous-phase flavor release profile.

Top-Note Fragrance Accords Requiring Rapid Volatile Impact

Cinnamyl formate's vapor pressure of 0.02 mm Hg at 20 °C [6]—2.5-fold higher than cinnamyl acetate and 20-fold higher than cinnamyl alcohol—establishes it as the cinnamyl derivative of choice when a pronounced top-note balsamic-green impact is desired. This higher volatility, coupled with the formate ester's characteristic green-herbaceous-cinnamyl-narcissus odor profile [7], makes it irreplaceable by cinnamyl acetate (sweet-floral character) or cinnamyl alcohol (milder, fixative-oriented) in fragrance accords where initial olfactory impact is the primary design criterion. The 37% higher Henry's Law constant further supports preferential partitioning into the headspace [6].

Pro-Fragrance and Controlled-Release Flavor Systems Leveraging Differential Enzymatic Lability

The 2.6-fold faster pancreatic lipase hydrolysis rate of cinnamyl formate relative to cinnamyl oleate [8] provides a mechanistic basis for designing pro-fragrance or pro-flavor systems where the rate of active release (cinnamyl alcohol + formic acid) must be tuned. In oral flavor applications, the rapid hydrolysis kinetics ensure swift flavor perception onset followed by metabolic clearance via the cinnamyl alcohol → cinnamaldehyde → cinnamic acid → hippuric acid pathway [9]. For research applications studying esterase substrate specificity, cinnamyl formate serves as a well-characterized short-chain reference substrate against which novel cinnamyl esters can be benchmarked.

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